N-[2-(4-fluorophenoxy)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
N-[2-(4-fluorophenoxy)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a synthetic organic compound characterized by its unique structure, which includes a fluorophenoxyethyl group and a pyrrolopyrimidine core
Mechanism of Action
Target of Action
Similar compounds have been studied for their antitubercular and antitrypanosomal activities, suggesting potential targets could be related to these diseases.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes that inhibit the growth of certain pathogens .
Biochemical Pathways
Given the antitubercular and antitrypanosomal activities of similar compounds , it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of these pathogens.
Pharmacokinetics
It’s noted that similar compounds have a clogp value less than 4 and molecular weight less than 400, which are favorable properties for maintaining drug-likeness during lead optimization .
Result of Action
Similar compounds have shown in vitro activity against the green fluorescent protein (gfp) reporter strain of mycobacterium tuberculosis .
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to interact with various enzymes and proteins . The nature of these interactions is often dependent on the specific structure of the compound and the biomolecules it interacts with.
Dosage Effects in Animal Models
The effects of different dosages of N-[2-(4-fluorophenoxy)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in animal models have not been extensively studied .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenoxy)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyrimidine ring.
Introduction of the Fluorophenoxyethyl Group: The fluorophenoxyethyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the fluorophenoxyethyl moiety.
Final Amination:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenoxy)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[2-(4-fluorophenoxy)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research focuses on its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenoxy)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- N-[2-(4-bromophenoxy)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- N-[2-(4-methylphenoxy)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Uniqueness
N-[2-(4-fluorophenoxy)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to the presence of the fluorophenoxyethyl group, which imparts distinct physicochemical properties and biological activities compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-7-methylpyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O/c1-20-8-6-13-14(18-10-19-15(13)20)17-7-9-21-12-4-2-11(16)3-5-12/h2-6,8,10H,7,9H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VROZATQUSQDOFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(N=CN=C21)NCCOC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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